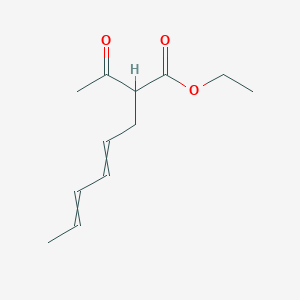

Ethyl 2-acetylocta-4,6-dienoate

Description

Ethyl 2-acetylocta-4,6-dienoate is a conjugated dienoate ester featuring an acetyl substituent at the 2-position and an ethyl ester group. These compounds are pivotal in organic synthesis, particularly in cycloaddition reactions and transition-metal-catalyzed transformations due to their electron-deficient diene systems .

Properties

CAS No. |

62765-18-8 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

ethyl 2-acetylocta-4,6-dienoate |

InChI |

InChI=1S/C12H18O3/c1-4-6-7-8-9-11(10(3)13)12(14)15-5-2/h4,6-8,11H,5,9H2,1-3H3 |

InChI Key |

AVZKIWRJJRXVSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=CC=CC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetylocta-4,6-dienoate typically involves esterification reactions. One common method is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For example, the esterification of octa-4,6-dienoic acid with ethanol in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetylocta-4,6-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.

Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are often used.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated esters or alcohols.

Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Ethyl 2-acetylocta-4,6-dienoate has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetylocta-4,6-dienoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Stereochemical Complexity: Compounds like 13c and 13e exhibit stereoselectivity in synthesis, achieved via organozinc intermediates and Pd catalysis . Ethyl 2-acetylocta-4,6-dienoate may require similar stereocontrol strategies.

- Synthetic Accessibility: Methylhepta-4,6-dienoate is synthesized with high yields (92%) using optimized routes , whereas phenyl- or naphthyl-substituted analogs involve multi-step protocols with organometallic reagents .

Research Findings and Data

Spectroscopic Characterization

- NMR and MS Data: Analogs like 13c and 13e are characterized by ¹H/¹³C-NMR and ESI-MS, confirming regiochemistry and purity. This compound would likely exhibit downfield shifts for the acetyl proton (δ 2.1–2.5 ppm) and ester carbonyl (δ 170–175 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.